
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide is a useful research compound. Its molecular formula is C21H19ClF2N4O2 and its molecular weight is 432.86. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Potential
The synthesis of acetamide derivatives, particularly those containing azinane and 1,3,4-oxadiazole heterocyclic cores, has been explored for their antibacterial potentials. A study conducted by Iqbal et al. (2017) synthesized a series of acetamide derivatives through a multi-step process. These derivatives were evaluated for their effectiveness against various bacterial strains, including Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Bacillus subtilis. One compound, identified as having a 2-methylphenyl group, showed significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 10.31 to 11.77 μM against these strains. The study concluded that while all synthesized compounds exhibited moderate inhibitory effects, they were notably more effective against Gram-negative bacteria, with one compound standing out as the most potent growth inhibitor (Iqbal et al., 2017).
Antimicrobial Agents
Parikh and Joshi (2014) focused on the synthesis of 2-mercapto-5-phenyl-1,3,4-oxadiazole derivatives condensed with phenyl acetamide derivatives containing a fluorine atom. The resulting compounds were assessed for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The study revealed that compounds with a higher number of fluorine atoms displayed significantly enhanced potency across all tested microbial strains. The presence of a fluorine atom at the meta position in the phenyl ring was particularly influential in boosting antimicrobial efficacy (Parikh & Joshi, 2014).
Anti-Lung Cancer Activity
A study by Hammam et al. (2005) investigated the anticancer properties of fluoro-substituted benzo[b]pyran compounds. The synthesized compounds were evaluated against human cancer cell lines, including lung, breast, and CNS cancers. The results demonstrated that these compounds exhibited significant anticancer activity at low concentrations compared to the reference drug, 5-fluorodeoxyuridine. This indicates the potential of fluoro-substituted acetamides in developing treatments for lung cancer and possibly other types of cancer (Hammam et al., 2005).
Antimicrobial and Anti-Enzymatic Potential
Nafeesa et al. (2017) synthesized a new series of N-substituted derivatives containing 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate. These compounds were evaluated for their antibacterial, anti-enzymatic, and hemolytic activities. The study found one compound, in particular, to be an effective inhibitor of Gram-negative bacterial strains and exhibited low potential against the lipoxygenase enzyme. This research highlights the multifunctional potential of acetamide derivatives in antimicrobial and anti-enzymatic applications (Nafeesa et al., 2017).
properties
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-[4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N4O2/c22-17-11-16(4-5-18(17)24)25-19(29)12-28-8-6-13(7-9-28)21-26-20(27-30-21)14-2-1-3-15(23)10-14/h1-5,10-11,13H,6-9,12H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIKRWHUMZCCJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=NO2)C3=CC(=CC=C3)F)CC(=O)NC4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-(3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

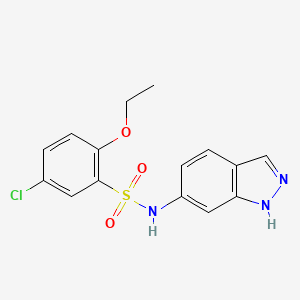
![N-[2-(cyclohex-1-en-1-yl)ethyl]-5-methyl-3-(3-methylbenzamido)-1H-indole-2-carboxamide](/img/structure/B2869711.png)
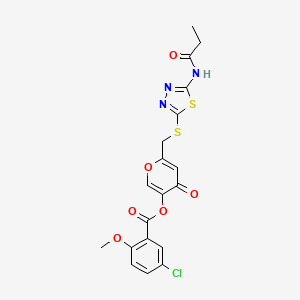
![(3As,8aR)-7,7-dimethyl-2,3,3a,4,5,6,8,8a-octahydrofuro[3,2-c]azepine;hydrochloride](/img/structure/B2869715.png)
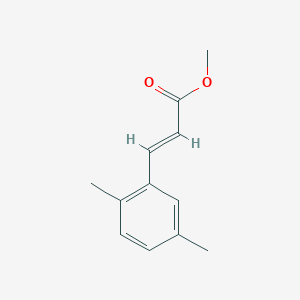
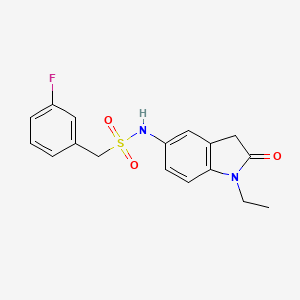

![N-[2-[(6-Fluoro-2,2-dimethyl-3,4-dihydrochromen-4-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2869719.png)
![4-propoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2869720.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B2869725.png)
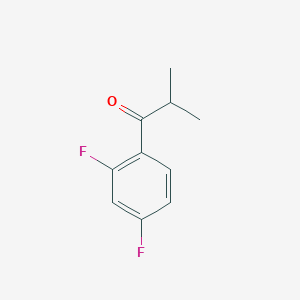
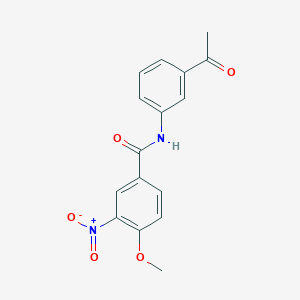
![(E)-1-[3-[(2-chloro-6-fluorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2869728.png)
![2-(4-chlorophenyl)sulfanyl-N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2869729.png)